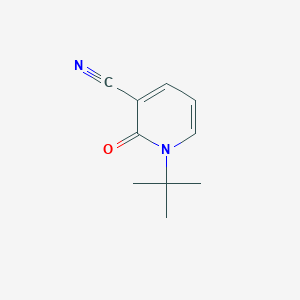

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit various biological activities, acting as therapeutics for prion diseases , adenosine A2B receptor agonists , and antibacterial agents . They can also be used to treat and prevent cardiac diseases and hepatitis B virus , and even to treat age-related diseases such as sarcopenia .

Mode of Action

It’s known that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety enables similar compounds to be used as pim-1 protooncogene inhibitors . Protooncogenes code for serine/threonine kinase, which plays a decisive role in oncogenesis .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and similar compounds have been found to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines . These include leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .

Analyse Biochimique

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function or activity of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of dihydropyridines, which are known for their pharmacological properties, including anticancer and antimicrobial effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanide with appropriate precursors such as cyanoacetamide and acetylacetone. The following general reaction scheme outlines the synthesis:

-

Reagents :

- Tert-butyl isocyanide

- Cyanoacetamide

- Acetylacetone

- Potassium carbonate (as a base)

-

Procedure :

- Mix the reagents in a suitable solvent (e.g., water or THF).

- Stir the mixture at room temperature for a specified duration.

- Isolate the product through filtration and recrystallization.

The product typically exhibits a melting point range of 194–196 °C, indicating good purity .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A notable study evaluated a series of related compounds and found that some exhibited significant cytotoxicity against human tumor cell lines:

- Compounds Tested : Various derivatives of dihydropyridines.

- Cell Lines : HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).

The compound demonstrated an IC50 value significantly lower than that of doxorubicin in some cases, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The following data summarizes its effectiveness against various pathogens:

| Pathogen | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | Equipotent to ampicillin | High antimicrobial potential |

| Escherichia coli | Equipotent to ampicillin | High antimicrobial potential |

| Candida albicans | Comparable to clotrimazole | Significant antifungal activity |

The highest antimicrobial potential was attributed to specific analogs within the dihydropyridine series .

Case Study 1: Cytotoxicity Evaluation

In a study published in 2015, a series of 1,4,6-trisubstituted dihydropyridines were synthesized and evaluated for their cytotoxic effects. Among them, compound 24 exhibited remarkable activity against HT29 cells—2.5 times more potent than doxorubicin. The study concluded that structural modifications significantly impact biological activity .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of several dihydropyridine derivatives. The study reported that compounds similar to this compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum application in treating bacterial infections .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has the molecular formula C10H14N2O3 and a molecular weight of approximately 210.23 g/mol. Its structure includes a pyridine ring with a carbonitrile group and a tert-butyl substituent, contributing to its unique reactivity and biological activity.

Anticancer Properties:

Recent studies have highlighted the cytotoxic effects of pyridine derivatives, including this compound, against various cancer cell lines. The compound has been shown to inhibit cell growth in liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the aromatic substituents can enhance its potency against these cancer types .

Antimicrobial Activity:

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It serves as a precursor for synthesizing other biologically active compounds that can target bacterial infections. The incorporation of the carbonitrile group is crucial for enhancing its bioactivity against microbial strains .

Synthetic Applications

This compound is valuable in synthetic organic chemistry as an intermediate for producing various pyridine derivatives. Its ability to undergo nucleophilic substitutions makes it an essential building block in the synthesis of more complex molecules .

Data Table: Synthetic Routes and Yield

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 1-Tert-butyl-2-oxo-1,2-dihydropyridine | Pyridine derivative | 85 |

| Cyclization | Carbonitrile derivatives | Tetracyclic compounds | 75 |

| Condensation | Amine derivatives | Amide derivatives | 90 |

Case Studies

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxicity of various pyridine derivatives, including this compound. The findings indicated that the compound exhibited significant inhibition of cell proliferation in HepG2 cells at concentrations between 1 and 5 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Synthesis of Novel Derivatives

In another research effort, researchers synthesized a series of pyridine derivatives from this compound to explore their biological activities. The study found that certain derivatives displayed enhanced antimicrobial properties compared to the parent compound, demonstrating the versatility of this intermediate in generating biologically active substances .

Propriétés

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSUIWLXDGBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.